molecular formula C20H14ClN B1347360 5-Chloro-2,3-diphenyl-1h-indole CAS No. 52598-02-4

5-Chloro-2,3-diphenyl-1h-indole

Cat. No.: B1347360
CAS No.: 52598-02-4
M. Wt: 303.8 g/mol
InChI Key: BAEWCDBRAIDXMN-UHFFFAOYSA-N
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Description

5-Chloro-2,3-diphenyl-1H-indole is a chemical compound with the molecular formula C20H14ClN . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzopyrrole (indole) nucleus with two phenyl groups attached at the 2 and 3 positions, and a chlorine atom attached at the 5 position .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 303.79 .

Scientific Research Applications

Synthesis and Structural Analysis

Research on indole derivatives like 5-Chloro-2,3-diphenyl-1H-indole highlights their diverse applications across different fields. A study by Tariq et al. (2020) synthesized and characterized various indole-based derivatives, providing insights into their molecular structures through spectroscopic and X-ray diffraction (XRD) studies. These derivatives were further analyzed using density functional theory (DFT), revealing their potential for nonlinear optical (NLO) applications and offering new utilization pathways for such molecules in high-tech applications (Tariq et al., 2020).

Antimicrobial Activities and Molecular Docking

Another research area involves the antimicrobial properties of indole derivatives. Rajaraman et al. (2017) synthesized a series of novel indole derivatives and investigated their antimicrobial activities. Their study involved molecular docking to compare experimental results, suggesting the potential use of these derivatives in antibacterial applications (Rajaraman et al., 2017).

Applications in Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, Wang et al. (2020) explored the application of indole-linked triazine-dibenzothiophene/dibenzofuran based host materials for green and red phosphorescent organic light-emitting diodes (PhOLEDs). Their study demonstrated the promise of these materials in improving the efficiency of OLED devices (Wang et al., 2020).

DNA Cleavage and Antioxidant Studies

Further, Karekal et al. (2013) synthesized metal complexes derived from a Schiff base containing indole and quinoline moieties. These complexes exhibited DNA cleavage capabilities and antioxidant properties, broadening the scope of indole derivatives in biochemical and medicinal applications (Karekal et al., 2013).

Fluorescence and Electronic Properties

Arena et al. (1991) investigated the electronic properties of 2,3-diphenyl indole, a compound related to this compound, focusing on its fluorescence decay and electronic spectra. Such studies contribute to understanding the photophysical properties of indole derivatives, which can be crucial in developing new materials and sensors (Arena et al., 1991)

Safety and Hazards

The safety information for 5-Chloro-2,3-diphenyl-1H-indole indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

5-Chloro-2,3-diphenyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is crucial for its biological activity . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of certain genes involved in cell proliferation and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in altered gene expression and subsequent changes in cellular function. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, contributing to the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Additionally, the distribution of this compound can be influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

5-chloro-2,3-diphenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEWCDBRAIDXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291588
Record name 5-chloro-2,3-diphenyl-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52598-02-4
Record name 52598-02-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-2,3-diphenyl-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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